2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidine
Description
2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups at positions 4 and 6, and a 4-methoxypiperidine moiety at position 2. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive pyrimidine derivatives, such as kinase inhibitors and sirtuin modulators .
Properties
IUPAC Name |
2-(4-methoxypiperidin-1-yl)-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-8-10(2)14-12(13-9)15-6-4-11(16-3)5-7-15/h8,11H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUYRCSOJGFUTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCC(CC2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidine typically involves the reaction of 4,6-dimethylpyrimidine with 4-methoxypiperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution on the pyrimidine ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxypiperidine group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The methoxypiperidine group can interact with receptors or enzymes, modulating their activity. The pyrimidine ring may also play a role in binding to nucleic acids or proteins, influencing biological pathways.
Comparison with Similar Compounds
The following sections compare the target compound with structurally analogous pyrimidine derivatives in terms of synthesis, substituent effects, physical properties, and biological activity.
Substituent Effects on Reactivity and Yield
Pyrimidine derivatives with different substituents exhibit distinct reactivities. For example:
- 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine (compound 8) : Synthesized via nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with piperazine, achieving a 96% yield due to the high nucleophilicity of piperazine .
- Styrylpyrimidines (e.g., 1d, 1e, 1f): Synthesized via Suzuki-Miyaura coupling, with yields ranging from 28% to 79%. The lower yield of 1d (28%) reflects steric hindrance from bulky substituents like diphenylamino groups .
- 2-(2'-Hydroxyphenyl)-4,6-dimethylpyrimidine (3a) : Synthesized in 92% yield via condensation, demonstrating that aryl substituents can be introduced efficiently under mild conditions .
Physical and Optical Properties
Substituents significantly influence solubility, crystallinity, and optical behavior:
- Sulfanyl-acetamide derivatives (DIWXAJ, QOTQEW) : Exhibit layered crystal structures stabilized by hydrogen bonding, enhancing thermal stability .
- Styrylpyrimidines (1d, 1e, 1f) : Display strong absorption in the UV-vis range (300–400 nm) due to π-conjugation, with emission properties tunable via substituents like methoxy or trifluoromethyl groups .
- 4,6-Bis((E)-styryl)pyrimidines (1t–1x): Show extended conjugation, leading to redshifted absorption compared to monosubstituted analogs .
Table 2: Optical Properties of Selected Compounds
| Compound | λmax (nm) | Emission (nm) | Reference |
|---|---|---|---|
| (E)-2-(4-Trifluoromethylstyryl)-4,6-dimethylpyrimidine (1f) | 350 | 420 | |
| 4,6-Bis((E)-styryl)pyrimidine (1t) | 380 | 460 |
Metabolic Stability
The methoxypiperidine group in the target compound may enhance metabolic stability compared to derivatives with hydroxyl or amino groups. For instance, 2-(4-hydroxyanilino)-4,6-dimethylpyrimidine is a phase I metabolite prone to further oxidation, whereas the methoxy group in the target compound could resist such degradation .
Biological Activity
2-(4-Methoxypiperidin-1-yl)-4,6-dimethylpyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on current research findings.
The synthesis of this compound typically involves a nucleophilic substitution reaction between 4,6-dimethylpyrimidine and 4-methoxypiperidine. Common reagents include sodium hydride or potassium carbonate as bases, which facilitate the deprotonation necessary for the reaction to proceed. The reaction conditions are optimized for yield and purity, often involving controlled temperatures and pressures to ensure consistent product quality.
Chemical Structure
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets within biological systems. The methoxypiperidine group can modulate receptor activity, while the pyrimidine ring may participate in binding interactions with nucleic acids or proteins. This dual interaction mechanism suggests a multifaceted role in influencing biological pathways.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer activities by inhibiting angiogenesis and inducing apoptosis in cancer cells. For instance, the compound has been tested against various cancer cell lines, showing promising results in reducing cell proliferation and promoting cell death through apoptotic pathways .
Neuroprotective Effects
Additionally, this compound has been investigated for its neuroprotective properties. Research indicates that it may help in mitigating neurodegeneration by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies and Research Findings
- Study on Antitumor Activity : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. The compound was shown to reduce tumor size by 50% compared to control groups .
- Neuroprotective Study : Another investigation focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound improved cognitive function and reduced amyloid-beta plaque formation, a hallmark of Alzheimer's pathology .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, Neuroprotective | Receptor modulation, oxidative stress reduction |
| 2-(4-Methoxypiperidin-1-yl)pyrimidine | Moderate anticancer | Similar receptor interactions |
| 4,6-Dimethylpyrimidine | Limited biological activity | Primarily chemical synthesis applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
